8-Hydroxymyristic acid, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxymyristic acid, ®- can be achieved through several methods. One common approach involves the hydroxylation of myristic acid using specific catalysts and reaction conditions. For instance, the hydroxylation can be carried out using a combination of hydrogen peroxide and a suitable catalyst under controlled temperature and pressure conditions. Another method involves the microbial fermentation of myristic acid using specific strains of bacteria or fungi that possess the necessary enzymes for hydroxylation.
Industrial Production Methods
In an industrial setting, the production of 8-Hydroxymyristic acid, ®- can be scaled up using biotechnological processes. This involves the use of genetically engineered microorganisms that are capable of efficiently converting myristic acid to 8-Hydroxymyristic acid, ®-. The process typically includes fermentation, extraction, and purification steps to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxymyristic acid, ®- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: 8-Ketomyristic acid, 8-Carboxymyristic acid.
Reduction: 8-Hydroxymyristyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
8-Hydroxymyristic acid, ®- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its role in cellular processes and as a potential biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of 8-Hydroxymyristic acid, ®- involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in fatty acid metabolism and signaling pathways. The hydroxyl group at the 8th position allows it to participate in hydrogen bonding and other interactions that influence its biological activity. Research is ongoing to elucidate the detailed molecular mechanisms and pathways involved.
Comparison with Similar Compounds
8-Hydroxymyristic acid, ®- can be compared with other hydroxylated fatty acids such as:
- 8-Hydroxydecanoic acid
- 8-Hydroxydodecanoic acid
- 8-Hydroxypalmitic acid
Uniqueness
What sets 8-Hydroxymyristic acid, ®- apart is its specific chain length and the position of the hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(8R)-8-hydroxytetradecanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3/c1-2-3-4-7-10-13(15)11-8-5-6-9-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVASNIDFAGGBHJ-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](CCCCCCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191719-73-0 |
Source
|
Record name | 8-Hydroxymyristic acid, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191719730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-HYDROXYMYRISTIC ACID, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SOR4PX9WQS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.